molecular formula C12H17NO2 B1284412 (7-Methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-YL)amine CAS No. 220634-33-3

(7-Methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-YL)amine

Cat. No.: B1284412
CAS No.: 220634-33-3
M. Wt: 207.27 g/mol
InChI Key: ILVYMPMYKKRSPO-UHFFFAOYSA-N
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Description

(7-Methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-YL)amine ( 220634-33-3) is a chroman derivative that serves as a valuable chemical building block and pharmacophore in medicinal chemistry research. Chroman and chromene scaffolds, which form the core of this compound, are abundantly found in nature as flavonoids and isoflavonoids and are known to interact with a variety of cellular targets, leading to a wide spectrum of biological activities . This specific amine-functionalized chroman is of significant interest for developing novel therapeutic agents. Research on analogous 7-methoxy-substituted chroman compounds indicates potential value in several areas. These derivatives have been investigated as anticonvulsants, where the presence of a Schiff base in the chroman nucleus is reported to contribute to antiepileptic activity by potentially increasing seizure latency and offering protection in model systems . Furthermore, chroman derivatives with a methoxy group at the 7th position have been studied as potent blockers of Tumor Necrosis Factor-alpha (TNF-α) production, a key pro-inflammatory cytokine, suggesting potential application in anti-inflammatory research . The chromanone scaffold is recognized as a privileged structure in drug discovery for its versatility . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a synthetic intermediate. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to consult the scientific literature for comprehensive studies on the properties and activities of chromen and chroman derivatives.

Properties

IUPAC Name

7-methoxy-2,2-dimethyl-3,4-dihydrochromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2)7-10(13)9-5-4-8(14-3)6-11(9)15-12/h4-6,10H,7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVYMPMYKKRSPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=C(O1)C=C(C=C2)OC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586463
Record name 7-Methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220634-33-3
Record name 7-Methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods of (7-Methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)amine

General Synthetic Strategy

The synthesis typically starts from 7-methoxy-2,2-dimethylchroman-4-one or related chromanone precursors, which are then converted to the corresponding 4-yl amine via reductive amination or nucleophilic substitution reactions. The key step involves the introduction of the amine group at the 4-position of the chroman ring, often through intermediate formation of a suitable leaving group or imine/enamine intermediates.

Specific Synthetic Routes

Reductive Amination of 7-Methoxy-2,2-dimethylchroman-4-one
  • Starting Material: 7-Methoxy-2,2-dimethylchroman-4-one (chromanone)
  • Reagents: Ammonia or primary amines, reducing agents such as sodium cyanoborohydride or catalytic hydrogenation
  • Conditions: Typically carried out in polar solvents under mild heating or room temperature
  • Mechanism: Formation of an imine intermediate at the 4-position carbonyl, followed by reduction to the amine

This method is widely used due to its efficiency and selectivity in converting ketones to amines without affecting other functional groups.

Aminomethylation via Mannich-Type Reactions
  • Starting Material: 7-Methoxy-2,2-dimethylchroman derivatives with active methylene groups
  • Reagents: Formaldehyde or paraformaldehyde, secondary amines or ammonia, and acid catalysts
  • Conditions: Typically reflux in polar solvents such as DMF or propanol-2
  • Outcome: Introduction of aminomethyl groups at the 4-position through Mannich base intermediates

This approach has been demonstrated in related coumarin and chroman systems, where aminomethylation leads to 4-yl amine derivatives via cascade reactions involving quinone methide intermediates.

Nucleophilic Substitution on Activated Chroman Derivatives
  • Starting Material: 7-Methoxy-2,2-dimethylchroman-4-yl halides or tosylates
  • Reagents: Ammonia or amine nucleophiles
  • Conditions: Polar aprotic solvents, moderate heating
  • Mechanism: SN2 displacement of the leaving group by the amine nucleophile

This method requires prior activation of the 4-position hydroxyl or halogenation of the chroman ring, followed by substitution to install the amine group.

Example Experimental Procedure

A representative synthesis involves the following steps:

Step Reagents & Conditions Description Yield (%) Reference
1 7-Methoxy-2,2-dimethylchroman-4-one + Ammonia + NaBH3CN in methanol, room temp Reductive amination to form 4-yl amine 60-75%
2 7-Methoxy-2,2-dimethylchroman-4-yl bromide + Ammonia in DMF, reflux Nucleophilic substitution to amine 50-65%
3 7-Methoxy-2,2-dimethylchroman + Formaldehyde + Secondary amine, reflux in propanol-2 Mannich reaction to aminomethyl derivative 70-80%

Analytical Data Supporting Synthesis

  • NMR Spectroscopy : Characteristic signals for the methoxy group (~3.7 ppm), methyl groups at 2-position (~1.3 ppm), and amine protons (broad singlet or exchangeable signals) confirm the structure.
  • Mass Spectrometry : Molecular ion peaks consistent with C12H17NO2 (m/z 207) confirm molecular weight.
  • Melting Points : Crystalline products typically show melting points in the range 100-150 °C depending on purity and substitution pattern.

Research Findings and Optimization

  • The reductive amination route is favored for its mild conditions and high selectivity, minimizing side reactions.
  • Mannich-type aminomethylation offers a versatile approach to introduce amine functionality with potential for further derivatization.
  • Use of polar aprotic solvents like DMF enhances nucleophilic substitution efficiency.
  • Microwave-assisted synthesis has been reported to accelerate reaction times significantly while maintaining yields.
  • Cascade reactions involving quinone methide intermediates have been exploited to synthesize complex chroman derivatives with amine groups, demonstrating synthetic flexibility.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Typical Yield (%)
Reductive Amination 7-Methoxy-2,2-dimethylchroman-4-one Ammonia, NaBH3CN or H2/Pd Room temp to mild heating High selectivity, mild conditions 60-75
Mannich Aminomethylation 7-Methoxy-2,2-dimethylchroman Formaldehyde, secondary amine, acid catalyst Reflux in propanol-2 or DMF Versatile, allows further functionalization 70-80
Nucleophilic Substitution 7-Methoxy-2,2-dimethylchroman-4-yl halide Ammonia or amine nucleophile Reflux in DMF or similar Direct substitution, straightforward 50-65

Chemical Reactions Analysis

Types of Reactions

(7-Methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-YL)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidized derivatives such as ketones or aldehydes.

    Reduction: Reduced forms such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research has shown that derivatives of coumarin compounds, including (7-Methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-YL)amine, exhibit promising anticancer properties. For instance, certain derivatives have been synthesized and tested for their cytotoxic effects against various cancer cell lines, such as HepG2 (hepatocellular carcinoma) and A549 (lung cancer) cells. These studies indicate that modifications to the coumarin structure can enhance its anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .

1.2 Anti-inflammatory Properties

Coumarin derivatives are also noted for their anti-inflammatory effects. The inhibition of lipoxygenase enzymes by these compounds has been documented, suggesting potential therapeutic applications in treating inflammatory diseases. Molecular docking studies have further elucidated the interactions between these compounds and the target enzymes, providing insights into their mechanisms of action .

1.3 Antioxidant Activity

The antioxidant properties of this compound have been investigated in various studies. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to numerous chronic diseases. The compound's ability to scavenge free radicals has been quantitatively assessed using various assays, demonstrating its potential as a natural antioxidant agent .

Agricultural Applications

2.1 Plant Protection

Research indicates that this compound and related coumarin compounds can be effective against plant pathogens. For example, studies have shown that certain coumarin derivatives inhibit the growth of fungi such as Fusarium graminearum, which is responsible for wheat head blight. This antifungal activity suggests potential applications in agricultural practices for crop protection .

2.2 Growth Promotion

Some coumarin derivatives have been found to promote plant growth by enhancing physiological processes such as photosynthesis and nutrient absorption. This application could lead to the development of natural growth stimulants that improve crop yields without the adverse effects associated with synthetic fertilizers .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions starting from readily available precursors like umbelliferone. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Case Studies

Study Objective Findings
Study on Anticancer Activity Evaluate cytotoxic effects on HepG2 cellsSignificant reduction in cell viability with specific derivatives
Anti-inflammatory Research Investigate lipoxygenase inhibitionCompounds showed strong inhibitory activity against lipoxygenase
Plant Protection Study Test antifungal efficacy against Fusarium graminearumNotable inhibition of fungal growth observed

Mechanism of Action

The mechanism of action of (7-Methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-YL)amine involves its interaction with specific molecular targets and pathways. These include:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.

    Pathways: It may modulate various biochemical pathways, such as signaling pathways involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared to analogues with modifications in substituent positions, functional groups, and molecular frameworks. Key examples include:

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
(7-Methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-YL)amine 7-OCH₃, 2,2-(CH₃)₂, 4-NH₂ C₁₂H₁₇NO₂ 207.27 Methoxy at 7-position; discontinued
(2,2-Dimethyl-3,4-dihydro-2H-chromen-4-yl)amine hydrochloride 2,2-(CH₃)₂, 4-NH₂ (HCl salt) C₁₁H₁₆ClNO 213.70 Lacks methoxy; stable hydrochloride
(2,2,7-Trimethyl-3,4-dihydro-2H-chromen-4-yl)amine 2,2,7-(CH₃)₃, 4-NH₂ C₁₂H₁₇NO 203.28 Methyl replaces methoxy at 7-position
N-(2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)-2-methylpropanamide 2,2-(CH₃)₂, 4-NHCOCH(CH₃)₂ C₁₅H₂₁NO₂ 247.34 Amide derivative; increased lipophilicity
Key Observations :

Methoxy vs. Methoxy groups enhance solubility in polar solvents, whereas methyl groups favor lipid membrane permeability.

Amine vs. Amide Functionality :

  • The primary amine in the target compound offers nucleophilic reactivity, enabling salt formation (e.g., hydrochloride in and ) .
  • Amide derivatives (e.g., N-(2,2-dimethyl-...propanamide) exhibit reduced basicity and altered pharmacokinetic profiles .

Biological Activity

(7-Methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-YL)amine, a compound derived from the coumarin family, has garnered attention for its diverse biological activities. This article presents a comprehensive review of the compound's biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C12H15NO3
  • Molecular Weight : 221.25 g/mol
  • IUPAC Name : 7-Methoxy-2,2-dimethyl-3,4-dihydrochromen-4-amine

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of coumarin derivatives, including this compound.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans8 µg/mL
Pseudomonas aeruginosa64 µg/mL

The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicated that the presence of the methoxy group enhances antimicrobial efficacy.

Anti-inflammatory Properties

Inflammation plays a crucial role in various diseases, and compounds with anti-inflammatory properties are of great interest. Research has shown that this compound exhibits notable anti-inflammatory effects.

Case Study: Inhibition of Pro-inflammatory Cytokines

A study investigated the effects of the compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results demonstrated that treatment with this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Anticancer Activity

The anticancer potential of coumarin derivatives has been a focus of research due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Table 2: Anticancer Activity Against Various Cancer Cell Lines

Cancer Cell LineIC50 (µM)Reference
HeLa (Cervical cancer)15
MCF-7 (Breast cancer)20
A549 (Lung cancer)25

The compound showed promising results in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. Mechanistic studies suggested that it may act through the modulation of apoptotic pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (7-Methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-YL)amine?

  • Methodological Answer : The compound is typically synthesized via cyclization of substituted chromene precursors. For example, intermediates like 7-methoxy-2,2-dimethylchroman-4-one can undergo reductive amination using ammonium acetate and sodium cyanoborohydride in methanol under reflux . Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Characterization includes 1H^1H-NMR (400 MHz, CDCl3_3 ) to confirm the amine proton at δ 2.8–3.2 ppm and the methoxy group at δ 3.7–3.9 ppm, alongside HRMS for molecular ion validation .

Q. How is the structural conformation of this compound validated?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For analogs, SCXRD data (e.g., C11H16ClNO, space group P21/cP2_1/c, RR factor < 0.06) confirm the dihydrochromen ring puckering and amine geometry . Computational methods like density functional theory (DFT) at the B3LYP/6-31G(d) level can validate bond angles and torsional stability, with RMSD < 0.5 Å compared to crystallographic data .

Q. What are the preliminary biological screening protocols for this compound?

  • Methodological Answer : In vitro assays include:

  • Cytotoxicity : MTT assay (48–72 hr exposure, IC50_{50} determination in HeLa or HEK293 cells).
  • Enzyme inhibition : Fluorescence-based assays (e.g., sirtuin inhibition using NAD+^+-dependent deacetylation of acetylated peptides) .
    Results are normalized to controls (e.g., DMSO vehicle) and validated with positive inhibitors (e.g., EX-527 for sirtuins).

Advanced Research Questions

Q. How can synthetic impurities in the amine group be resolved during scale-up?

  • Methodological Answer : Common impurities (e.g., residual starting material or over-alkylated byproducts) are addressed via:

  • HPLC-MS monitoring (C18 column, 0.1% TFA in H2_2O/MeCN gradient) to detect trace impurities (<0.1%).
  • Crystallization optimization : Adjusting solvent polarity (e.g., tert-butyl methyl ether/heptane) to selectively precipitate the target amine.
  • Taguchi DOE : Screening parameters like temperature, stoichiometry, and reaction time to minimize byproduct formation .

Q. How do computational docking studies inform the compound’s mechanism of action?

  • Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Glide) into target proteins (e.g., sirtuin 6) identifies binding poses. Key steps:

  • Protein preparation : Remove water, add hydrogens, assign charges (OPLS-AA force field).
  • Grid generation : Focus on the active site (e.g., residues 130–145 for sirtuins).
  • Pose validation : Compare binding energies (ΔG ≤ −8 kcal/mol) and hydrogen-bond interactions (e.g., amine group with Asp98) . Contradictions between docking and wet-lab data may arise from solvation effects, requiring MD simulations (50 ns, AMBER) to assess stability .

Q. What strategies address contradictory bioactivity data across assay platforms?

  • Methodological Answer : Discrepancies (e.g., high in vitro vs. low in vivo activity) are troubleshooted via:

  • Metabolic stability : LC-MS/MS analysis of plasma stability (e.g., mouse microsomal incubation, t1/2_{1/2} < 30 min suggests rapid clearance).
  • Permeability : Caco-2 cell monolayer assay (Papp_{app} < 1 × 106^{-6} cm/s indicates poor absorption).
  • Off-target profiling : Kinase panel screening (Eurofins) to rule out promiscuity. Adjustments may include prodrug derivatization (e.g., esterification of the methoxy group) .

Q. How can regioselective functionalization of the chromen ring be achieved?

  • Methodological Answer : Directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) at −78°C in THF enables selective substitution at the 6-position. For example, quenching with electrophiles (e.g., ClPO(OEt)2_2) yields 6-phosphorylated derivatives. Regiochemistry is confirmed via NOESY (nuclear Overhauser effect between H-5 and H-7) .

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